molecular formula C11H10Cl2N2O2 B8287074 4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

4-Chloro-7-(2-chloroethoxy)-6-methoxyquinazoline

Cat. No. B8287074
M. Wt: 273.11 g/mol
InChI Key: XZTBBMXMKIXQLY-UHFFFAOYSA-N
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Patent
US07989460B2

Procedure details

7-(2-Chloroethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (5 g, 19 mmol) was suspended in thionyl chloride (28 mL) and DMF (0.7 mL) was added. The mixture was heated at 80° C. for 1.5 hours under anhydrous conditions. The excess thionyl chloride was evaporated off and toluene was added to remove the last traces by azeotropic distillation (repeated twice). The solid was suspended in ice-water and the pH adjusted to 7.5 with sodium hydroxide 2N first then with a saturated sodium hydrogen carbonate solution. The solid was collected by filtration, washed with water, ether and dried over P2O5 under vacuum. The crude product was purified by flash chromatography using dichloromethane/acetonitrile (95/5 up to 90/10). Evaporation of the solvent gave 4-chloro-7-(2-chloroethoxy)-6-methoxyquinazoline (3.06 g, 59%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=O)[NH:10][CH:11]=[N:12]2)=[CH:7][C:6]=1[O:16][CH3:17].CN(C=O)C.S(Cl)([Cl:25])=O>>[Cl:25][C:9]1[C:8]2[C:13](=[CH:14][C:5]([O:4][CH2:3][CH2:2][Cl:1])=[C:6]([O:16][CH3:17])[CH:7]=2)[N:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCOC1=C(C=C2C(NC=NC2=C1)=O)OC
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
28 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was evaporated off
ADDITION
Type
ADDITION
Details
toluene was added
CUSTOM
Type
CUSTOM
Details
to remove the last traces
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation (
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water, ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)OCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.06 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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